Cas no 2091217-95-5 (2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid)

2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid is a specialized heterocyclic compound featuring an azetidine ring substituted with a hydroxy and trifluoromethyl group, coupled with an acetic acid moiety. This structure imparts unique reactivity and physicochemical properties, making it valuable in medicinal chemistry and pharmaceutical research. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the hydroxy and carboxylic acid functionalities provide sites for further derivatization. Its rigid azetidine scaffold contributes to conformational constraint, potentially improving binding affinity in drug design. This compound is particularly useful as a building block for synthesizing bioactive molecules, including enzyme inhibitors and receptor modulators, where precise steric and electronic characteristics are critical.
2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid structure
2091217-95-5 structure
Product name:2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
CAS No:2091217-95-5
MF:C6H8F3NO3
Molecular Weight:199.12783241272
CID:5722397
PubChem ID:121203346

2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid 化学的及び物理的性質

名前と識別子

    • 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
    • 2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
    • インチ: 1S/C6H8F3NO3/c7-6(8,9)5(13)2-10(3-5)1-4(11)12/h13H,1-3H2,(H,11,12)
    • InChIKey: QFFICBWPVIVRIW-UHFFFAOYSA-N
    • SMILES: FC(C1(CN(CC(=O)O)C1)O)(F)F

2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F1907-7226-10g
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5 95%+
10g
$3034.0 2023-09-07
TRC
H171756-500mg
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5
500mg
$ 365.00 2022-06-04
Life Chemicals
F1907-7226-0.5g
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5 95%+
0.5g
$627.0 2023-09-07
Life Chemicals
F1907-7226-1g
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5 95%+
1g
$660.0 2023-09-07
TRC
H171756-1g
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5
1g
$ 570.00 2022-06-04
TRC
H171756-100mg
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5
100mg
$ 95.00 2022-06-04
Life Chemicals
F1907-7226-5g
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5 95%+
5g
$2167.0 2023-09-07
Life Chemicals
F1907-7226-0.25g
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5 95%+
0.25g
$595.0 2023-09-07
Life Chemicals
F1907-7226-2.5g
2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid
2091217-95-5 95%+
2.5g
$1439.0 2023-09-07

2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid 関連文献

2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acidに関する追加情報

Introduction to 2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid (CAS No. 2091217-95-5)

2-(3-Hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid, identified by its CAS number 2091217-95-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the azetidine class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms. The presence of a trifluoromethyl group and a hydroxyl moiety at the 3-position of the azetidine ring imparts unique physicochemical properties, making it a promising candidate for various biochemical applications.

The trifluoromethyl group is a key structural feature that enhances the metabolic stability and lipophilicity of the molecule, which are critical factors in drug design. This modification often improves binding affinity to biological targets, a phenomenon widely recognized in medicinal chemistry. Additionally, the hydroxyl group introduces polarity and potential hydrogen bonding capabilities, which can influence both solubility and interactions with biological systems.

In recent years, there has been growing interest in azetidine derivatives due to their potential as pharmacophores in drug discovery. The structural framework of 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid offers a versatile scaffold for further chemical modifications, enabling the synthesis of novel analogs with tailored biological activities. Researchers have been exploring its utility in developing therapeutic agents targeting various diseases, including inflammatory disorders and infectious diseases.

One of the most compelling aspects of this compound is its reported activity as an intermediate in the synthesis of bioactive molecules. For instance, studies have demonstrated its role in generating derivatives with inhibitory effects on specific enzymes or receptors. The hydroxyl and trifluoromethyl functional groups provide distinct handles for chemical manipulation, allowing medicinal chemists to fine-tune properties such as potency, selectivity, and pharmacokinetic profiles.

The pharmacological potential of 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid has been investigated in several preclinical studies. Researchers have focused on its interaction with enzymes involved in metabolic pathways relevant to human health. Preliminary findings suggest that derivatives of this compound may exhibit modulatory effects on key biological processes, making them attractive candidates for further development.

Moreover, the compound’s unique structural features make it an interesting subject for computational studies aimed at predicting its behavior in biological systems. Advanced modeling techniques have been employed to explore possible binding modes with target proteins, providing insights into its mechanism of action. These computational approaches complement experimental efforts, streamlining the drug discovery process.

The synthesis of 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the trifluoromethyl group is particularly challenging due to its high reactivity and sensitivity to environmental factors. However, advances in synthetic methodologies have made it more feasible to incorporate this moiety into complex molecules with high efficiency.

In conclusion, 2-(3-hydroxy-3-(trifluoromethyl)azetidin-1-yl)acetic acid (CAS No. 2091217-95-5) represents a significant advancement in pharmaceutical chemistry. Its unique structural attributes and reported biological activities position it as a valuable building block for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing unmet medical needs.

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